ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate
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Overview
Description
ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrazole and oxadiazole intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas with a palladium catalyst). Reaction conditions often involve elevated temperatures and pressures to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and potential biological activity
Materials Science: Use in the development of novel materials with specific electronic or optical properties
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The heterocyclic rings can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-imidazole-5-carboxylate: Similar in structure but with an imidazole ring instead of a pyrazole ring.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Contains a triazole ring and exhibits different chemical properties.
Uniqueness
ETHYL 1-METHYL-5-(3-{4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C20H18N8O6 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
ethyl 1-methyl-5-[3-[4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]phenyl]-1,2,4-oxadiazol-5-yl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H18N8O6/c1-3-33-20(30)15-8-16(26(2)24-15)19-23-18(25-34-19)12-4-6-13(7-5-12)22-17(29)11-27-10-14(9-21-27)28(31)32/h4-10H,3,11H2,1-2H3,(H,22,29) |
InChI Key |
ROPFRDRGQJOBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-])C |
Origin of Product |
United States |
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